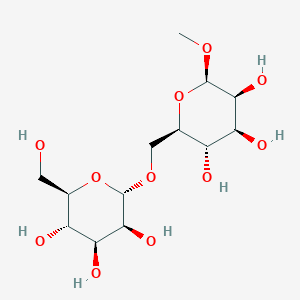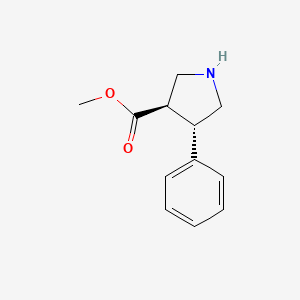
5-Hydroxy Propafenone Sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy Propafenone Sulfate is a metabolite of propafenone, a class Ic antiarrhythmic drug used to maintain sinus rhythm in patients with atrial fibrillation . This compound is formed through the hepatic metabolism of propafenone and has similar pharmacological properties . It is primarily used in research settings to study its effects on cardiac ion channels and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy Propafenone Sulfate involves the hydroxylation of propafenone. This reaction is typically mediated by the cytochrome P450 enzyme CYP2D6 . The hydroxylation occurs at the aromatic ring of propafenone, resulting in the formation of 5-Hydroxy Propafenone . The sulfate group is then introduced through a sulfonation reaction using sulfuric acid or a suitable sulfonating agent .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to achieve high yields and purity . The final product is purified using techniques like crystallization, filtration, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy Propafenone Sulfate undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of the hydroxyl group can occur under specific conditions.
Reduction: The compound can be reduced to its corresponding alcohol or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Hydroxy Propafenone Sulfate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy Propafenone Sulfate involves its interaction with cardiac ion channels. It primarily blocks the HERG (human ether-a-go-go-related gene) potassium channels, which are crucial for cardiac repolarization . By inhibiting these channels, the compound prolongs the action potential duration and refractory period, thereby exerting its antiarrhythmic effects . Additionally, it has some beta-adrenergic receptor blocking activity, contributing to its overall pharmacological profile .
Comparación Con Compuestos Similares
Similar Compounds
Propafenone: The parent compound, which has similar sodium and calcium channel activity but higher beta-blocking activity.
N-Despropylpropafenone: Another metabolite with weaker sodium channel activity but equivalent beta-receptor affinity.
Uniqueness
5-Hydroxy Propafenone Sulfate is unique due to its specific interaction with HERG channels and its distinct pharmacokinetic properties . Unlike propafenone, it has a lower beta-blocking activity, making it potentially safer for patients with certain cardiovascular conditions .
Propiedades
Número CAS |
1346598-57-9 |
|---|---|
Fórmula molecular |
C₂₁H₂₇NO₇S |
Peso molecular |
437.52 |
Sinónimos |
1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone; 1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Chloro-1-(2,4-dichlorophenyl)ethenyl] bis(1,1,2,2,2-pentadeuterioethyl) phosphate](/img/structure/B1146204.png)



![cis-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzenesulphonate](/img/structure/B1146219.png)

